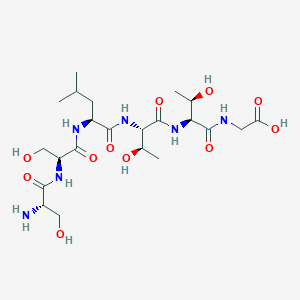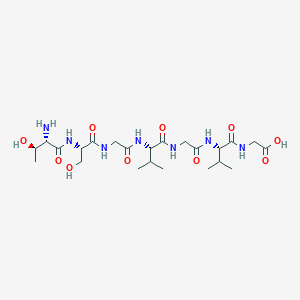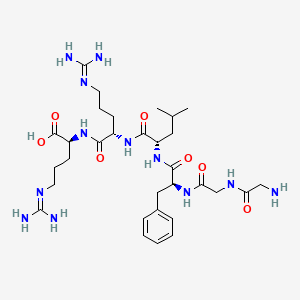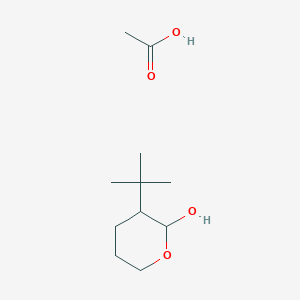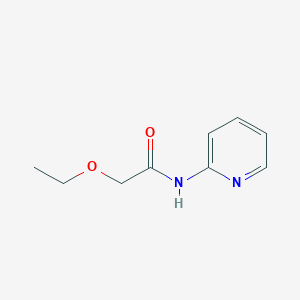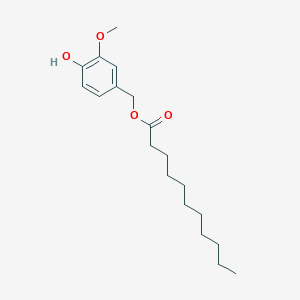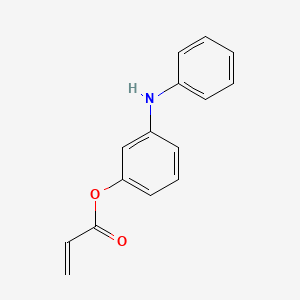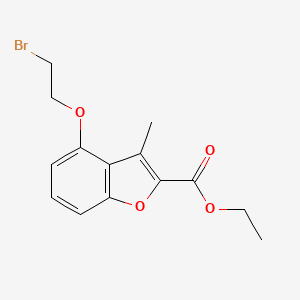![molecular formula C10H13N5O2 B12594311 2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol CAS No. 646066-42-4](/img/structure/B12594311.png)
2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine base linked to a propenol group via a methoxy bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol typically involves the reaction of a purine derivative with a suitable propenol precursor. One common method involves the use of 6-amino-9H-purine as the starting material, which is reacted with a methoxy methylating agent under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions to introduce the propenol group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can result in various functionalized purine derivatives.
科学的研究の応用
2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting the activity of certain enzymes or interfering with nucleic acid synthesis. These interactions can lead to various biological outcomes, such as antiviral or anticancer effects.
類似化合物との比較
Similar Compounds
Acyclovir: A well-known antiviral agent with a similar purine structure.
Valaciclovir: A prodrug of acyclovir with enhanced bioavailability.
Ganciclovir: Another antiviral compound with structural similarities.
Uniqueness
2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol is unique due to its specific structural features, such as the presence of a propenol group
特性
CAS番号 |
646066-42-4 |
|---|---|
分子式 |
C10H13N5O2 |
分子量 |
235.24 g/mol |
IUPAC名 |
2-[(6-aminopurin-9-yl)methoxymethyl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H13N5O2/c1-7(2-16)3-17-6-15-5-14-8-9(11)12-4-13-10(8)15/h4-5,16H,1-3,6H2,(H2,11,12,13) |
InChIキー |
LQEJVFVEPKMTQK-UHFFFAOYSA-N |
正規SMILES |
C=C(CO)COCN1C=NC2=C(N=CN=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine](/img/structure/B12594234.png)
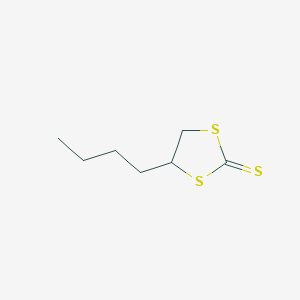
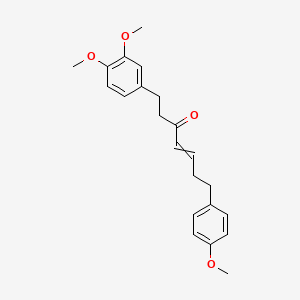
![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)
